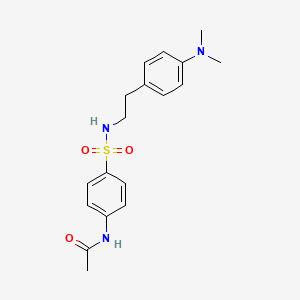
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide” is a chemical compound with the linear formula C17H21N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H21N3O . For a more detailed analysis, a 3D structure or a molecular modeling software would be required.Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
A study by Mella, Fagnoni, and Albini (2004) detailed the photochemically generated 4-(N,N-dimethylamino)phenyl cation's addition to norbornene, resulting in a range of products, including phenylnortricyclene and various 2-exo substituted phenylnorbornanes. This reaction illustrates the compound's role in facilitating access to 'non classical' 2-norbornyl cations, with the outcome influenced by the solvent's basicity/nucleophilicity. This research supports its potential use in organic synthesis and the exploration of reaction mechanisms involving similar compounds M. Mella, M. Fagnoni, A. Albini, 2004.
2. Antimicrobial Activity of Derivatives
Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, including a compound structurally similar to the query chemical. These derivatives were assessed for their antimicrobial properties against various bacterial and fungal strains, although no significant antibacterial activity was observed with the introduction of the benzene ring to the CO–NH group or the SO2–NH moiety. This study contributes to the understanding of how structural modifications impact the biological activity of sulfanilamide derivatives M. Lahtinen et al., 2014.
3. Novel Access to Antibacterial Impurities
Research by Talagadadeevi et al. (2012) outlined the synthesis process of an antibacterial compound, highlighting the formation of an impurity structurally related to the main query compound. This impurity was identified during the synthesis of Sulfamethizole, an antibacterial drug, illustrating the compound's relevance in the context of pharmaceutical manufacturing and quality control G. B. Talagadadeevi et al., 2012.
4. Molecular Docking and Biological Interactions
Bharathy et al. (2021) investigated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids, employing molecular docking analysis to predict its fungal and cancer activities. This study exemplifies the use of computational tools to understand the biological relevance and potential therapeutic applications of compounds with similar structures G. Bharathy et al., 2021.
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(22)20-16-6-10-18(11-7-16)25(23,24)19-13-12-15-4-8-17(9-5-15)21(2)3/h4-11,19H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZCYCSXGCWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



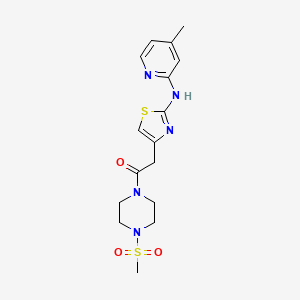
![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)
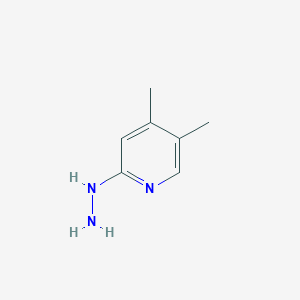
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)
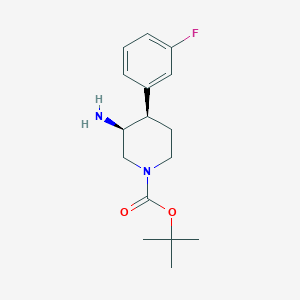
![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)
![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)
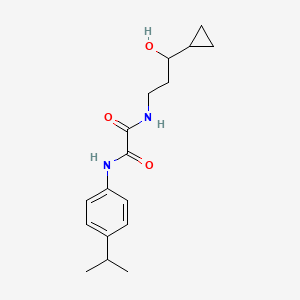
![2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one](/img/structure/B2797092.png)